molecular formula C9H11NO3 B1590851 3-(2-Nitrophenyl)propan-1-ol CAS No. 20716-26-1

3-(2-Nitrophenyl)propan-1-ol

Cat. No.: B1590851
CAS No.: 20716-26-1
M. Wt: 181.19 g/mol
InChI Key: LJHJJGAQQGSPRL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)propan-1-ol typically involves the nitration of a suitable precursor, followed by reduction and subsequent functional group transformations. One common method involves the nitration of 2-nitrobenzaldehyde, followed by reduction to 2-nitrobenzyl alcohol. This intermediate is then subjected to a Grignard reaction with an appropriate alkyl halide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-(2-nitrophenyl)propanal.

    Reduction: Formation of 3-(2-aminophenyl)propan-1-ol.

    Substitution: Formation of 3-(2-nitrophenyl)propyl chloride or bromide.

Scientific Research Applications

3-(2-Nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)propan-1-ol depends on its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)propan-1-ol
  • 3-(2-Aminophenyl)propan-1-ol
  • 3-(2-Chlorophenyl)propan-1-ol

Uniqueness

3-(2-Nitrophenyl)propan-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

3-(2-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHJJGAQQGSPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570913
Record name 3-(2-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20716-26-1
Record name 3-(2-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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